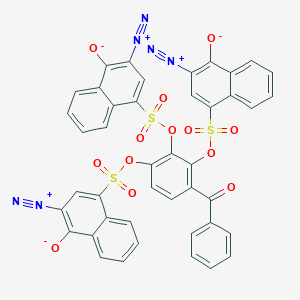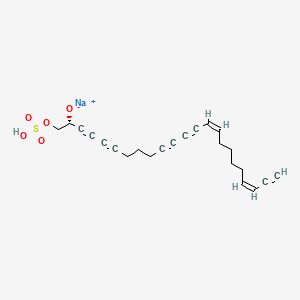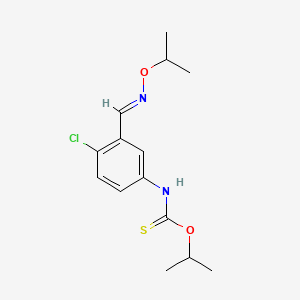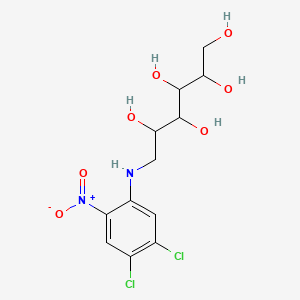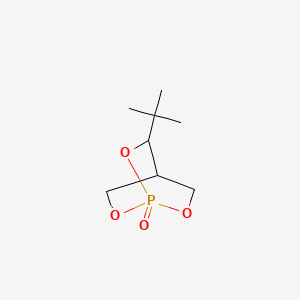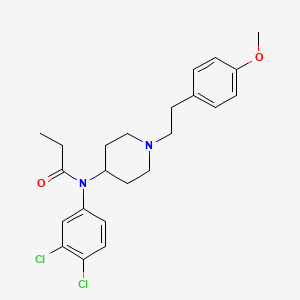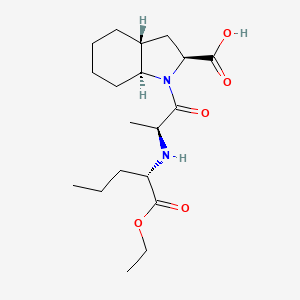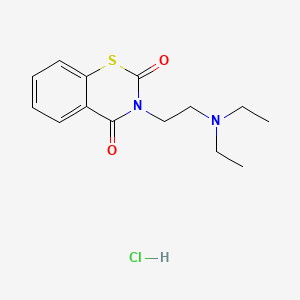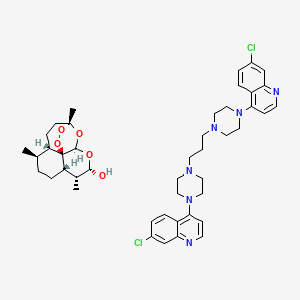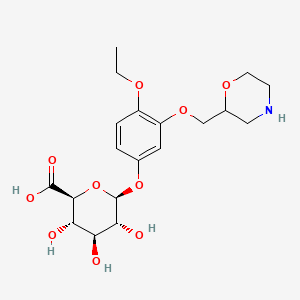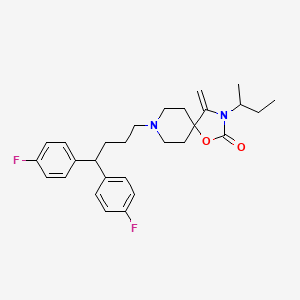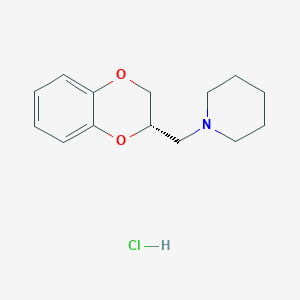
Piperoxan hydrochloride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benodaine , was the first antihistamine to be discovered. It was derived from benzodioxan and synthesized in the early 1930s by Daniel Bovet and Ernest Fourneau at the Pasteur Institute in France . Initially investigated as an α-adrenergic-blocking agent, piperoxan was found to antagonize histamine-induced bronchospasm in guinea pigs. Bovet’s groundbreaking work on antihistamines led to his Nobel Prize in Physiology or Medicine in 1957 .
Preparation Methods
The synthesis of piperoxan involves several steps:
Condensation of catechol: Catechol reacts with epichlorohydrin in the presence of an aqueous base, leading to the formation of 2-hydroxymethyl-1,4-benzodioxane.
Halogenation: Thionyl chloride is used to halogenate the 2-hydroxymethyl-1,4-benzodioxane, resulting in 2-chloromethyl-1,4-benzodioxane.
Displacement reaction: Piperidine displaces the leaving group (chlorine), completing the synthesis of piperoxan.
Chemical Reactions Analysis
Piperoxan undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each transformation. Major products formed from these reactions depend on the reaction type and starting materials.
Scientific Research Applications
Piperoxan has been studied extensively for its applications in:
Chemistry: As an early antihistamine, it paved the way for subsequent research in this field.
Biology: Its effects on histamine receptors and bronchospasm provide insights into cellular signaling pathways.
Medicine: Although not clinically useful due to toxic effects in humans, piperoxan’s discovery contributed to the development of safer antihistamines.
Industry: Its synthesis and structure–activity relationship studies have implications for drug design.
Mechanism of Action
Piperoxan’s mechanism involves antagonizing histamine receptors , particularly α2-adrenergic receptors. By blocking these receptors, it modulates physiological responses related to histamine release.
Comparison with Similar Compounds
While piperoxan itself is not widely used, its uniqueness lies in being the first antihistamine discovered. Other similar compounds include phenbenzamine (Antergan), which followed piperoxan and became the first marketed antihistamine .
Properties
CAS No. |
62501-77-3 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H/t12-;/m0./s1 |
InChI Key |
BITRJBQGQMGGQI-YDALLXLXSA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@H]2COC3=CC=CC=C3O2.Cl |
Canonical SMILES |
C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


